1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione is a natural product found in Stereospermum chelonoides, Stereospermum colais, and Stereospermum acuminatissimum with data available.
Brand Name: Vulcanchem
CAS No.: 871577-15-0
VCID: VC1794430
InChI: InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3
SMILES: CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione

CAS No.: 871577-15-0

Cat. No.: VC1794430

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione - 871577-15-0

Specification

CAS No. 871577-15-0
Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
IUPAC Name 1-methyl-2-(3-oxobutyl)anthracene-9,10-dione
Standard InChI InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3
Standard InChI Key ATBNRRNSAIGYLC-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C
Canonical SMILES CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione, also known by the synonym sterequinone F, is characterized by the following structural and identification parameters:

ParameterValue
CAS Number871577-15-0
Molecular FormulaC₁₉H₁₆O₃
Molecular Weight292.3 g/mol
IUPAC Name1-methyl-2-(3-oxobutyl)anthracene-9,10-dione
InChIInChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3
InChIKeyATBNRRNSAIGYLC-UHFFFAOYSA-N
SMILESCC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C
PubChem Compound ID5326346

The compound features an anthracene-9,10-dione core with a methyl group at position 1 and a 3-oxobutyl chain (4-oxopentanyl) at position 2. This structure contributes to its unique chemical and biological properties compared to other anthraquinone derivatives.

Comparison with Related Compounds

To better understand the structural uniqueness of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione, a comparison with structurally related compounds provides valuable insights:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-Methyl-2-(3-oxobutyl)anthracene-9,10-dioneC₁₉H₁₆O₃292.3Base compound with methyl at C-1 and oxobutyl at C-2
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dioneC₂₀H₁₈O₅338.4Additional hydroxy at C-1, methoxy at C-8, and methyl at C-3
6,8-dimethoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dioneC₂₂H₂₂O₅366.4Additional methoxy groups at C-6 and C-8

The structural variations between these compounds, particularly the presence of additional functional groups such as hydroxyl and methoxy substituents, can significantly impact their chemical reactivity, biological activities, and physicochemical properties .

Natural Occurrence and Sources

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione is a natural product found in several plant species within the genus Stereospermum, which belongs to the Bignoniaceae family. Specifically, it has been identified in:

  • Stereospermum chelonoides

  • Stereospermum colais

  • Stereospermum acuminatissimum

These plants are native to tropical regions and have been used in traditional medicine systems for various therapeutic purposes. The isolation of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione from these natural sources typically involves extraction with organic solvents followed by various chromatographic techniques for purification.

The presence of this compound in these plant species suggests potential ecological roles, possibly including antimicrobial defense mechanisms or plant-insect interactions that have evolved over time. Further research into the ecological significance of this compound within its natural sources could provide valuable insights into its biological functions.

Structure-Activity Relationships

Understanding the structure-activity relationships of anthraquinone derivatives provides insights into how the specific substituents on 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione might influence its biological activities:

Influence of Substituents

  • Methyl Group at C-1: Methyl substituents on anthraquinone cores can influence lipophilicity and electronic properties, potentially affecting membrane permeability and interactions with biological targets.

  • Oxobutyl Chain at C-2: The 3-oxobutyl side chain introduces additional reactivity through its ketone functionality, which may participate in hydrogen bonding or serve as a site for nucleophilic attack, potentially influencing the compound's interactions with biological macromolecules.

  • Quinone Moiety: The core anthraquinone structure with its quinone moiety can participate in redox processes, generating reactive oxygen species (ROS) that may contribute to biological effects, particularly cytotoxicity.

Comparative Activity Analysis

In comparing 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione with more substituted derivatives:

  • Hydroxylation: The addition of hydroxyl groups, as seen in 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione, often enhances water solubility and can provide additional sites for hydrogen bonding with biological targets.

  • Methoxylation: Methoxy groups, present in compounds like 6,8-dimethoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dione, can influence lipophilicity and electronic properties, potentially affecting biological activities such as cytotoxicity .

This structure-activity analysis suggests that while 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione may possess biological activities similar to related anthraquinones, its specific activity profile is likely unique due to its particular substitution pattern.

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